6-Nitroquipazine is a synthetic chemical compound known for its potent and selective inhibition of the serotonin transporter (SERT) [, , ]. This makes it a valuable tool in scientific research, particularly in studies related to the serotonergic system. 6-Nitroquipazine's selectivity for SERT makes it particularly useful for investigating the role of serotonin in various physiological processes and pathological conditions.
The synthesis of 6-nitroquipazine involves several methods, typically starting from commercially available precursors. A common approach reported in the literature includes a regioselective synthesis from hydrocarbostyril, which can be accomplished in three steps. This method allows for the introduction of the nitro group at the desired position on the quipazine scaffold .
Technical Details:
In addition to traditional synthesis methods, there have been advancements in synthesizing various analogues of 6-nitroquipazine, which have been evaluated for their binding affinities and biological activities .
The molecular structure of 6-nitroquipazine can be described as follows:
Data:
6-Nitroquipazine participates in various chemical reactions that are significant for its pharmacological profile. Notably, it can undergo substitution reactions where different functional groups can be introduced at various positions on the quinoline ring or piperazine moiety.
Technical Details:
The mechanism of action of 6-nitroquipazine primarily involves its interaction with the serotonin transporter, where it functions as a competitive inhibitor. By binding to this transporter, it prevents the reuptake of serotonin from the synaptic cleft back into presynaptic neurons, thereby increasing serotonin availability in the synaptic space.
Data:
Physical Properties:
Chemical Properties:
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity during synthesis .
6-Nitroquipazine has several scientific applications, particularly in pharmacology and neuroscience:
6-Nitroquipazine (developmental code name DU-24,565) emerged in the early 1980s as a structural derivative of the serotonergic compound quipazine. Initial pharmacological characterization by Vaatstra et al. (1981) identified it as a potent and selective serotonin reuptake inhibitor (SSRI), exhibiting significantly greater affinity for the serotonin transporter (SERT) than its parent compound. In vitro studies demonstrated a sub-nanomolar inhibition constant (Ki = 0.17 nM) for SERT, establishing it as one of the most potent SERT inhibitors known at the time [1] [2]. This discovery coincided with intensified research into SSRIs for depression treatment, positioning 6-nitroquipazine as a pivotal tool compound rather than a therapeutic agent. Its primary utility was recognized in mechanistic studies of serotonergic neurotransmission and as a scaffold for developing radiolabeled imaging agents [3] [5].
Table 1: Key Historical Milestones for 6-Nitroquipazine
Year | Event | Significance |
---|---|---|
1981 | Initial characterization as DU-24,565 | Identification as potent SERT inhibitor (Ki = 0.17 nM) [1] |
1987 | Discovery of melanogenesis inhibition | Revealed non-SERT applications in cellular physiology [1] |
Early 1990s | Development of [¹²⁵I]5-iodo-6-nitroquipazine | Validated in vivo SERT imaging potential [5] |
2000s | Synthesis of ⁹⁹ᵐTc/¹⁸F derivatives | Enabled SPECT/PET imaging applications [3] [9] |
The molecular structure of 6-nitroquipazine (C₁₃H₁₄N₄O₂; MW 258.28 g/mol) features a quinoline core with a piperazine moiety at the 2-position and a nitro group (-NO₂) at the 6-position. This nitro group is critically responsible for its exceptional SERT affinity. Structure-activity relationship (SAR) studies demonstrated that removing the nitro group (yielding quipazine) reduced SERT affinity approximately 150-fold (Ki = 30-143 nM versus 0.17 nM) [1] [6]. Molecular docking analyses reveal the nitro group facilitates key interactions within the SERT binding pocket, particularly with residues in transmembrane domain 1 (e.g., Tyr95 and Asp98), stabilizing the ligand-receptor complex in both "closed" and "open-to-out" conformations of the transporter [2].
Functionally, 6-nitroquipazine acts as a highly selective reuptake blocker, increasing synaptic serotonin concentrations without significant affinity for norepinephrine (NET) or dopamine (DAT) transporters at therapeutic concentrations. In vitro binding assays show >1000-fold selectivity for SERT over NET and DAT [1] [5]. This specificity enabled its use in defining SERT distribution in neural and non-neural tissues. Notably, studies using 6-nitroquipazine demonstrated SERT presence in the rat cochlea, where it modulates serotonergic efferent fibers by increasing serotonin (5-HT) concentrations and decreasing its metabolite 5-HIAA [10].
Table 2: Structural and Pharmacological Comparison with Quipazine
Property | 6-Nitroquipazine | Quipazine |
---|---|---|
Molecular Formula | C₁₃H₁₄N₄O₂ | C₁₃H₁₅N₃ |
Molecular Weight | 258.28 g/mol | 213.28 g/mol |
SERT Ki (nM) | 0.17 [2] | 30-143 [6] |
Primary Pharmacological Action | Selective SERT inhibition | SERT inhibition + 5-HT₂ₐ/₃ agonism |
Key Structural Feature | 6-Nitro group | Unsubstituted quinoline |
Significant advancements in 6-nitroquipazine research stemmed from interdisciplinary collaborations:
Table 3: Research Applications of 6-Nitroquipazine Derivatives
Application Domain | Key Compound | Research Contribution |
---|---|---|
SPECT Radiotracers | [¹²⁵I]5-Iodo-6-nitroquipazine | Validated in vivo SERT binding specificity in rats [5] |
PET Radiotracers | [¹¹C]5-Methyl-6-nitroquipazine | Achieved Kd = 51 pM in rat cortex binding assays [9] |
Multitarget Ligands | Long-chain arylpiperazine nitroquipazines | Explored SAR for balanced 5-HT₁ₐ/SERT affinity [2] [4] |
Peripheral SERT Studies | Unmodified 6-nitroquipazine | Identified SERT in cochlea and melanocytes [1] [10] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7